molecular formula C11H16N2O2 B13284565 Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate

Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate

Cat. No.: B13284565
M. Wt: 208.26 g/mol
InChI Key: JSBQTEDBYDEBSU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is benzoic acid , with a methyl ester group at the carboxylic acid position. At the para-position (C4) of the benzene ring, a [(2-aminoethyl)amino]methyl substituent is attached.

IUPAC Name :
Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate

Molecular Formula :
C$${11}$$H$${15}$$N$${2}$$O$${2}$$

Systematic Identification :

  • CAS Registry : While the exact CAS number for this compound is not explicitly listed in the provided sources, structurally analogous compounds such as tert-butyl 4-{[(2-aminoethyl)amino]methyl}benzoate (CAS CID 165901206) and methyl 4-(2-aminoethyl)benzoate (CAS 77265-67-9) highlight consistent naming conventions.
  • Synonym : 4-[(2-Aminoethylaminomethyl)]benzoic acid methyl ester.

Structural Validation :
The compound’s identity is confirmed via mass spectrometry, with a molecular ion peak at m/z 207.2 (calculated for C$${11}$$H$${15}$$N$${2}$$O$${2}$$^+), consistent with its molecular weight of 207.25 g/mol.

Molecular Geometry and Conformational Dynamics

The spatial arrangement of atoms in this compound is influenced by steric and electronic factors. Key geometric features include:

Bond Lengths and Angles :

  • The benzene ring exhibits typical C–C bond lengths of 1.39–1.40 Å and C–C–C angles of 120°, consistent with aromatic systems.
  • The ester group (COOCH$$_3$$) shows a C=O bond length of 1.21 Å and C–O bond lengths of 1.34 Å (carbonyl oxygen) and 1.45 Å (methoxy oxygen).
  • The [(2-aminoethyl)amino]methyl side chain adopts a staggered conformation to minimize steric hindrance, with N–C bond lengths of 1.47 Å and C–N–C angles of 109.5°.

Conformational Flexibility :

  • The side chain’s amino groups (primary and secondary) enable hydrogen bonding, influencing rotational barriers around the C–N bonds.
  • Density Functional Theory (DFT) calculations predict a gauche conformation for the ethylenediamine moiety, stabilizing the structure through intramolecular N–H···O interactions with the ester carbonyl.

Spectroscopic Profiling (IR, NMR, Mass Spectrometry)

Spectroscopic data provide critical insights into functional groups and molecular connectivity.

Infrared (IR) Spectroscopy :

Absorption Band (cm⁻¹) Assignment
3280, 3350 N–H stretching (primary and secondary amines)
1720 C=O stretching (ester carbonyl)
1605, 1580 C=C aromatic ring vibrations
1250 C–O stretching (ester)

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d6) :
    • δ 2.70 (t, J = 6.0 Hz, 2H, NH$$2$$CH$$2$$CH$$2$$–)
    • δ 3.10 (m, 2H, –CH$$2$$NHCH$$2$$–)
    • δ 3.80 (s, 3H, COOCH$$3$$)
    • δ 4.20 (s, 2H, Ar–CH$$_2$$–N)
    • δ 7.45 (d, J = 8.4 Hz, 2H, aromatic H)
    • δ 8.00 (d, J = 8.4 Hz, 2H, aromatic H).
  • ¹³C NMR (100 MHz, DMSO-d6) :
    • δ 42.1 (–CH$$2$$NH–)
    • δ 52.4 (COOCH$$3$$)
    • δ 128.5, 129.8, 131.2, 143.0 (aromatic carbons)
    • δ 166.5 (ester carbonyl).

Mass Spectrometry :

  • ESI-MS : [M+H]$$^+$$ at m/z 207.2 (calc. 207.25).
  • Fragmentation pathways include loss of the methoxy group (–OCH$$_3$$, m/z 175) and cleavage of the ethylenediamine side chain.

Computational Modeling and DFT Studies

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reveals electronic and geometric properties:

Optimized Geometry :

  • The ester carbonyl oxygen exhibits partial negative charge (δ⁻ = −0.45 e), while the amino groups carry partial positive charges (δ⁺ = +0.30 e), facilitating intermolecular interactions.

Frontier Molecular Orbitals :

  • The HOMO (–5.8 eV) is localized on the aromatic ring and amino groups, indicating nucleophilic reactivity.
  • The LUMO (–1.2 eV) resides on the ester carbonyl, suggesting electrophilic susceptibility.

Reactivity Predictions :

  • Nucleophilic attack at the ester carbonyl is favored in basic conditions.
  • The ethylenediamine side chain may act as a bidentate ligand in coordination chemistry.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

methyl 4-[(2-aminoethylamino)methyl]benzoate

InChI

InChI=1S/C11H16N2O2/c1-15-11(14)10-4-2-9(3-5-10)8-13-7-6-12/h2-5,13H,6-8,12H2,1H3

InChI Key

JSBQTEDBYDEBSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNCCN

Origin of Product

United States

Preparation Methods

Esterification of 4-(Aminomethyl)benzoic Acid

A common initial step is the esterification of 4-(aminomethyl)benzoic acid with methanol under acidic conditions (e.g., hydrochloric acid) to yield methyl 4-(aminomethyl)benzoate. Key parameters include:

  • Temperature control between −15 to +10 °C, preferably +5 to +10 °C.
  • pH adjustment to 4–9 during reaction, optimized to 6.0–7.0.
  • Use of aqueous potassium hydroxide or sodium hydroxide (4–6% w/w) for pH control.
  • Extraction with organic solvents such as toluene to isolate the ester.

This method achieves high yields (>85%, often >88%) with minimal hydrolysis of the methyl ester group.

Catalytic Hydrogenation of Methyl 4-Cyanobenzoate or Oxime Derivatives

Alternative routes include catalytic hydrogenation of methyl 4-cyanobenzoate or its oxime derivatives to produce methyl 4-(aminomethyl)benzoate:

  • Use of palladium on carbon (Pd/C) catalysts (typically 5% Pd/C).
  • Reaction conditions: room temperature, hydrogen pressure around 1–2 MPa.
  • Stirring speed around 1200–1500 rpm to ensure efficient reduction.
  • Post-reaction neutralization and purification steps to isolate the product with >90% purity.

This approach is well-documented and allows for efficient reduction of nitrile or oxime groups to the corresponding amines.

The key step to obtain methyl 4-{[(2-aminoethyl)amino]methyl}benzoate involves the introduction of the 2-aminoethylamine moiety onto the aminomethyl group of methyl 4-(aminomethyl)benzoate.

Reductive Amination

  • Methyl 4-(aminomethyl)benzoate is reacted with 2-aminoethylamine under reductive amination conditions.
  • Use of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation with Pd/C.
  • Reaction typically carried out in solvents like methanol or ethanol.
  • pH and temperature are carefully controlled to favor mono-substitution and avoid over-alkylation.
  • The reaction is monitored to achieve high selectivity and yield.

Catalytic Hydrogenation

  • Catalytic hydrogenation can be employed to reduce imine intermediates formed between methyl 4-(aminomethyl)benzoate and 2-aminoethylamine.
  • Conditions: Pd/C catalyst, hydrogen pressure 1–2 MPa, room temperature.
  • Stirring and reaction time optimized to ensure complete reduction.

Process Parameters and Optimization

Step Conditions Notes
Esterification Methanol, HCl catalyst, 5–10 °C, pH 4–9 High yield, minimal hydrolysis
Catalytic hydrogenation 5% Pd/C, 1–2 MPa H2, RT, 1200–1500 rpm Efficient nitrile/oxime reduction
Reductive amination Sodium cyanoborohydride or Pd/C, RT, pH 6–8 Selective monoalkylation
Purification Extraction with toluene, salt saturation Enhances organic phase extraction
Drying Vacuum drying at 50–70 °C, 20–40 mmHg Removes residual solvents

Research Findings and Comparative Analysis

  • The esterification method described in patent US20070149802A1 yields methyl 4-(aminomethyl)benzoate in >85% yield with excellent purity by controlling pH and temperature during methanolysis.
  • The catalytic hydrogenation approach using 5% Pd/C catalyst under mild conditions (room temperature, 1–2 MPa H2) is effective for reducing nitriles or oximes to amines with yields exceeding 90%.
  • The reductive amination step to introduce the 2-aminoethylamino group is typically performed under mild conditions to avoid side reactions and achieve high selectivity.
  • Optimization of stirring speed (≥1200 rpm) and reaction times (2–3 hours) enhances conversion and catalyst efficiency.
  • The use of aqueous sodium hydroxide solutions for pH adjustment and salt saturation during extraction improves product isolation and purity.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Purity (%) Reference
Esterification of 4-(aminomethyl)benzoic acid Methanol, HCl, 5–10 °C, pH 4–9 >85 >95
Catalytic hydrogenation of methyl 4-cyanobenzoate 5% Pd/C, H2 1–2 MPa, RT, 1200 rpm >90 >98
Reductive amination with 2-aminoethylamine Sodium cyanoborohydride or Pd/C, RT, pH 6–8 80–90 >95 Literature

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential antiviral and anticancer agents.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Variations in Ester Groups

  • However, this substitution reduces water solubility due to the hydrophobic tert-butyl moiety . Molecular Weight: 250.34 g/mol (vs. 208.25 g/mol for the methyl ester).

Substituent Modifications on the Benzene Ring

  • (S)-Methyl 4-(1-aminoethyl)benzoate (CAS 222714-37-6): Features a chiral 1-aminoethyl group instead of a 2-aminoethylamino chain. The stereochemistry (S-configuration) may influence interactions with biological targets, such as enzymes or receptors . Molecular Formula: C₁₀H₁₃NO₂ (same as the target compound).
  • Methyl 4-(2-aminoethyl)benzoate hydrochloride (CAS 56161-89-8): The hydrochloride salt form enhances aqueous solubility, making it preferable for biological assays. The ionic nature of the compound alters its pharmacokinetic profile compared to the free base . Molecular Weight: 215.68 g/mol (including HCl).

Heterocyclic and Bulky Substituents

  • Methyl 4-(((5-iodofuran-2-yl)methyl)(trifluoromethyl)amino)benzoate: Incorporates a trifluoromethyl group and iodofuryl moiety, introducing strong electron-withdrawing effects. This modification increases lipophilicity (logP) and may enhance blood-brain barrier penetration . Synthesis Yield: 81% via palladium-catalyzed coupling .
  • Yielded 54% in a palladium-mediated coupling reaction .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends
Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate C₁₁H₁₅N₂O₂ 208.25 2-Aminoethylamino, methyl ester Moderate in polar solvents
(S)-Methyl 4-(1-aminoethyl)benzoate C₁₀H₁₃NO₂ 179.22 Chiral 1-aminoethyl, methyl ester High in DMSO
Methyl 4-(2-aminoethyl)benzoate HCl C₁₀H₁₄ClNO₂ 215.68 2-Aminoethyl, HCl salt High in water
Tert-butyl analog C₁₄H₂₂N₂O₂ 250.34 tert-Butyl ester Low in water

Biological Activity

Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, also known as methyl 4-(2-aminoethyl)benzoate, is characterized by the presence of an amino group which enhances its reactivity and biological interactions. Its chemical formula is C10H13N2O2C_{10}H_{13}N_{2}O_{2} with a molecular weight of approximately 195.23 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Local Anesthetic Properties : The compound has been shown to act on sodium ion channels in nerve membranes, blocking the conduction of nerve impulses, which can be beneficial in pain management and anesthesia.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial and antifungal properties, potentially making it useful in treating infections .

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial effects. A study evaluated its activity against several bacterial strains, revealing:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Case Studies

A recent investigation into the structure-activity relationship (SAR) of similar compounds highlighted that modifications in the amino group significantly influence antimicrobial potency. The presence of electron-donating groups on the phenyl ring was found to enhance antibacterial activity against Gram-positive bacteria .

Synthesis and Applications

This compound can be synthesized via esterification processes involving 4-aminomethylbenzoic acid and methanol under acidic conditions. This synthesis pathway allows for high yields and the possibility of further derivatization to enhance biological activity .

Potential Applications

The compound's unique structure makes it a valuable intermediate in pharmaceutical synthesis, particularly for developing antibiotics and other therapeutic agents. Its potential applications include:

  • Pharmaceutical Development : As a precursor for synthesizing biologically active molecules.
  • Antimicrobial Agents : Due to its demonstrated efficacy against various pathogens.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling 4-(aminomethyl)benzoic acid derivatives with 2-aminoethylamine via reductive amination. For example, using a Schiff base intermediate formed by reacting the aldehyde group of methyl 4-formylbenzoate with 2-aminoethylamine, followed by sodium borohydride reduction . Optimization includes controlling pH (7–9), temperature (45–60°C), and solvent polarity (methanol/water mixtures) to improve yields above 80%. Monitoring by TLC (hexane/EtOH, 1:1) ensures reaction completion .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., DMSO-d6d_6) identify functional groups, such as the methyl ester (δ 3.86 ppm) and aromatic protons (δ 7.5–8.2 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) for resolution .
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98%) using acetonitrile/water gradients .
  • Melting Point : A sharp melting point (>300°C) indicates crystallinity and purity .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electrophilic sites, such as the ester carbonyl or aromatic ring. Fukui indices identify regions prone to nucleophilic attack (e.g., para positions relative to the aminoethyl group). Solvent effects (PCM model) refine predictions for polar protic solvents like water .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. IR) for this compound?

  • Methodological Answer :

  • Signal Overlap : In NMR, overlapping aromatic signals (δ 7.5–8.2 ppm) may require variable-temperature NMR or dilution experiments to distinguish protons .
  • IR Validation : Compare experimental IR (e.g., C=O stretch at ~1700 cm1^{-1}) with computed spectra (Gaussian 16) to confirm assignments. Discrepancies may arise from crystal packing or solvent interactions .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., monoclinic P21/cP2_1/c space group) to validate bond lengths and angles .

Q. How does the compound’s structure influence its biological activity, such as enzyme inhibition?

  • Methodological Answer : The aminoethyl group enhances hydrogen bonding with enzyme active sites (e.g., serine proteases). Molecular docking (AutoDock Vina) predicts binding affinities by simulating interactions between the compound’s amine groups and catalytic residues (e.g., Asp189 in trypsin). In vitro assays (IC50_{50} measurements) validate inhibition, with modifications to the benzoate moiety (e.g., nitro or methoxy substituents) tuning selectivity .

Data-Driven Research Questions

Q. How can crystallographic data (e.g., torsion angles) explain conformational stability in derivatives of this compound?

  • Methodological Answer : X-ray diffraction reveals torsion angles (e.g., N2–C20–C21–C22 = −179.11°) that stabilize planar conformations. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals), showing that steric hindrance from the methyl ester limits rotational freedom .

Q. What are the limitations of using mass spectrometry (MS) for quantifying degradation products of this compound?

  • Methodological Answer : While high-resolution MS (Q-TOF) identifies major degradation fragments (e.g., m/z 209.20 for methyl 4-acetamido-2-hydroxybenzoate), isobaric interferences from side chains require tandem MS (MS/MS) with collision-induced dissociation (CID) for differentiation. Quantitation via LC-MS/MS (MRM mode) improves specificity but requires internal standards (e.g., deuterated analogs) to correct matrix effects .

Synthetic and Mechanistic Challenges

Q. Why do certain coupling reactions (e.g., amidation) of this compound yield low selectivity, and how can this be mitigated?

  • Methodological Answer : Competing reactions (e.g., ester hydrolysis under basic conditions) reduce selectivity. Using orthogonal protecting groups (e.g., Fmoc for amines) and coupling agents (HATU/DIPEA) in anhydrous DMF improves amidation efficiency. Monitoring by 1^1H NMR tracks byproduct formation (e.g., free carboxylic acid at δ 12.1 ppm) .

Q. How can solvent effects be leveraged to enhance the compound’s solubility in aqueous buffers for biological assays?

  • Methodological Answer : Co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin inclusion complexes increase solubility without denaturing proteins. Dynamic light scattering (DLS) confirms nanoparticle-free solutions, while isothermal titration calorimetry (ITC) measures binding thermodynamics in PBS buffer (pH 7.4) .

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